molecular formula C16H15N3O3S B2452159 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole CAS No. 899989-01-6

2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No. B2452159
CAS RN: 899989-01-6
M. Wt: 329.37
InChI Key: ODCVCPHNJFUMSX-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPO is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In materials science, this compound has been used as a ligand for the synthesis of MOFs, which can be used for gas storage, catalysis, and drug delivery. In analytical chemistry, this compound has been used as a spin trap for the detection of ROS and free radicals, which can cause oxidative damage to biomolecules and contribute to various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on its specific application and concentration. In medicinal chemistry, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain and improve cognitive function. In materials science, this compound has been used as a ligand for the synthesis of MOFs, which can have different properties depending on the metal and ligand used. In analytical chemistry, this compound has been used as a spin trap for the detection of ROS and free radicals, which can provide insights into the oxidative stress status of biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole in lab experiments include its high purity, stability, and versatility. This compound can be synthesized using different methods and can be used as a building block for the synthesis of other heterocyclic compounds. This compound can also be used as a spin trap for the detection of ROS and free radicals, which can provide insights into the oxidative stress status of biological systems. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research on 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole. In medicinal chemistry, this compound can be further studied as a potential drug candidate for the treatment of various diseases. This compound can also be used as a building block for the synthesis of other heterocyclic compounds with potential biological activities. In materials science, this compound can be used as a ligand for the synthesis of MOFs with tunable properties. In analytical chemistry, this compound can be further studied as a spin trap for the detection of ROS and free radicals in biological systems. Overall, the research on this compound has the potential to lead to the development of new drugs, materials, and analytical methods with important applications in various fields.

Synthesis Methods

2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole can be synthesized using different methods, such as the reaction of 3,5-dimethoxybenzyl chloride with sodium hydrosulfide followed by the reaction of the resulting thioether with pyridine-4-carboxylic acid hydrazide. Another method involves the reaction of 3,5-dimethoxybenzyl bromide with sodium thiocyanate followed by the reaction of the resulting thioether with pyridine-4-carboxylic acid hydrazide. The yield and purity of this compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole has been studied for its potential applications in various fields, such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. This compound has also been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, this compound has been used as a spin trap for the detection of reactive oxygen species (ROS) and free radicals in biological systems.

properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-20-13-7-11(8-14(9-13)21-2)10-23-16-19-18-15(22-16)12-3-5-17-6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCVCPHNJFUMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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